molecular formula C20H23BO4 B6297342 4-Benzyloxy-2-formylphenylboronic acid pinacol ester CAS No. 2695516-89-1

4-Benzyloxy-2-formylphenylboronic acid pinacol ester

Cat. No. B6297342
CAS RN: 2695516-89-1
M. Wt: 338.2 g/mol
InChI Key: ZOUSOMHXURBCGK-UHFFFAOYSA-N
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Description

“4-Benzyloxy-2-formylphenylboronic acid pinacol ester” is a chemical compound with the molecular formula C20H23BO4 . It is a highly valuable building block in organic synthesis .


Synthesis Analysis

Pinacol boronic esters, such as “4-Benzyloxy-2-formylphenylboronic acid pinacol ester”, are highly valuable building blocks in organic synthesis . Protodeboronation of pinacol boronic esters is not well developed, but catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach has been reported .


Molecular Structure Analysis

The molecular weight of “4-Benzyloxy-2-formylphenylboronic acid pinacol ester” is 338.2 g/mol . The InChI key is ZOUSOMHXURBCGK-UHFFFAOYSA-N . The canonical SMILES representation is B1(OC(C(O1)©C)©C)C2=C(C=C(C=C2)OCC3=CC=CC=C3)C=O .


Chemical Reactions Analysis

Pinacol boronic esters are used in Suzuki–Miyaura (SM) coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .


Physical And Chemical Properties Analysis

“4-Benzyloxy-2-formylphenylboronic acid pinacol ester” has a topological polar surface area of 44.8 Ų . It has a rotatable bond count of 5 . The compound is covalently bonded and is canonicalized .

Safety and Hazards

This compound may be harmful if swallowed. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray. If swallowed or in contact with skin, it is advised to call a poison center or doctor/physician .

Future Directions

Pinacol boronic esters are highly valuable building blocks in organic synthesis . Future research could focus on developing well-controlled protodeboronation of pinacol boronic esters, which could open up new possibilities for organic synthesis .

Mechanism of Action

Target of Action

4-Benzyloxy-2-formylphenylboronic acid pinacol ester is an organoboron compound . The primary targets of this compound are the molecules or structures in the cell with which it interacts.

Mode of Action

The compound is a type of pinacol boronic ester, which are highly valuable building blocks in organic synthesis . It interacts with its targets through a process known as protodeboronation . Protodeboronation is a radical approach that involves the removal of the boron moiety from the boronic ester .

Biochemical Pathways

The compound is involved in several biochemical pathways. It plays a significant role in the Suzuki-Miyaura coupling, a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . The boron moiety in the compound can be converted into a broad range of functional groups, including oxidations, aminations, halogenations, and C-C bond formations such as alkenylations, alkynylations, and arylations .

Pharmacokinetics

It’s important to note that the stability of boronic esters like this compound can pose challenges for their pharmacokinetic properties . Boronic esters are usually stable, but their increased stability can make the removal of the boron moiety challenging if required .

Result of Action

The result of the compound’s action depends on the specific biochemical pathways it is involved in. For instance, in the Suzuki-Miyaura coupling, the compound contributes to the formation of carbon-carbon bonds . The protodeboronation process can lead to the formation of new compounds by removing the boron moiety .

Action Environment

The action of 4-Benzyloxy-2-formylphenylboronic acid pinacol ester can be influenced by various environmental factors. For instance, the rate of hydrolysis of boronic pinacol esters like this compound is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability can be significantly affected by the pH of its environment .

properties

IUPAC Name

5-phenylmethoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23BO4/c1-19(2)20(3,4)25-21(24-19)18-11-10-17(12-16(18)13-22)23-14-15-8-6-5-7-9-15/h5-13H,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOUSOMHXURBCGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OCC3=CC=CC=C3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzyloxy-2-formylphenylboronic acid pinacol ester

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